molecular formula C22H23NO2 B11983428 Pentyl 6-methyl-2-phenylquinoline-4-carboxylate

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B11983428
M. Wt: 333.4 g/mol
InChI Key: VNZLIWQRCRMEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2 and a molecular weight of 333.434 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the esterification of 6-methyl-2-phenylquinoline-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring into a dihydroquinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and DNA. These interactions can lead to the modulation of biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 6-methyl-2-phenylquinoline-4-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The pentyl group can affect the compound’s solubility, stability, and interaction with biological targets compared to its methyl or phenyl counterparts.

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

pentyl 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C22H23NO2/c1-3-4-8-13-25-22(24)19-15-21(17-9-6-5-7-10-17)23-20-12-11-16(2)14-18(19)20/h5-7,9-12,14-15H,3-4,8,13H2,1-2H3

InChI Key

VNZLIWQRCRMEOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.